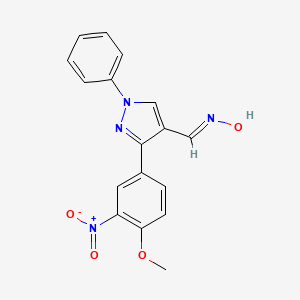

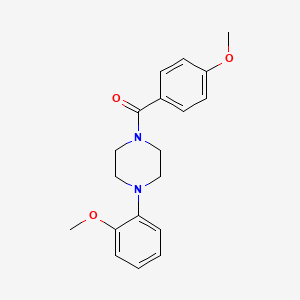

3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrazole derivatives are of significant interest in the field of organic chemistry due to their diverse biological activities and potential applications in medicinal chemistry. They exhibit a range of properties that make them valuable for various synthetic applications and as intermediates in the development of pharmaceuticals.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multicomponent reactions, including the condensation of hydrazines with 1,3-diketones or the reaction of aldehydes with hydrazines in the presence of various catalysts. For example, substituted 2-aminobenzo[b]pyrans were synthesized through a three-component condensation involving aromatic aldehydes, suggesting a potential route for similar pyrazole derivatives (Shestopalov et al., 2003).

Molecular Structure Analysis

The molecular and crystal structure of related compounds can be established through X-ray diffraction analysis, providing insights into their geometric and electronic structure. This method has been applied to determine the structure of various pyrazole derivatives, indicating its applicability for analyzing the structure of "3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime" (Tamer et al., 2015).

Chemical Reactions and Properties

Pyrazole derivatives undergo a range of chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, depending on their substituents. Their reactivity is influenced by the electronic effects of substituents, as demonstrated in studies involving the nitrosation of oximes to yield pyrazole derivatives (Hansen & Novak, 1994).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, of pyrazole derivatives can be significantly affected by their molecular structure. These properties are crucial for their application in various fields and can be studied using techniques like X-ray diffraction and spectroscopic methods (Mary et al., 2015).

Chemical Properties Analysis

The chemical properties of pyrazole derivatives, including their reactivity, stability, and potential for forming hydrogen bonds, are central to their applications in chemical synthesis and drug design. These properties can be explored through experimental and theoretical studies, providing insights into the behavior of these compounds under various conditions (Attaryan et al., 2012).

科学的研究の応用

Synthesis Techniques

- A study discussed the synthesis of pH-sensitive spin probes through the Grignard reagent addition to certain oximes, showcasing advanced techniques in creating compounds for specific scientific applications (Kirilyuk et al., 2003).

Antimicrobial and Antioxidant Properties

- Research on bioactive formylpyrazole analogues, including derivatives of the compound , reveals that certain substitutions in the aromatic ring enhance in vitro antimicrobial activities and antioxidant capabilities. This demonstrates the compound's potential in developing new antimicrobial and antioxidant agents (Gurunanjappa et al., 2017).

Synthesis and Application in Nonlinear Optical Materials

- A study on the synthesis, photophysical, and theoretical studies of pyrazole-based derivatives emphasizes their use in non-linear optical applications. The research highlights how the molecular structure impacts the optical properties, underscoring the potential of such compounds in creating advanced optical materials (Lanke & Sekar, 2016).

Pharmaceutical and Biological Investigations

- The antimicrobial activity of novel chitosan Schiff bases derived from heterocyclic pyrazole carbaldehyde derivatives, including those similar to the target compound, has been evaluated. This work indicates the potential of these compounds in antimicrobial applications and their role as functional materials in medicinal chemistry (Hamed et al., 2020).

Advanced Organic Syntheses

- An intriguing approach to the synthesis of pyrazolo[4′,3′:5,6]pyrano[4,3-c][1,2]oxazoles via intramolecular nitrile oxide cycloaddition demonstrates the versatility of oximes in organic syntheses. This method provides a straightforward pathway to complex heterocyclic systems, showcasing the compound's utility in synthetic organic chemistry (Milišiūnaitė et al., 2021).

Reductive Amination Techniques

- The direct reductive amination of a related compound using NaBH4/I2 as a reducing agent highlights a valuable methodology in organic synthesis for constructing secondary amines. This technique is crucial for developing biologically active molecules and intermediates in pharmaceuticals (Bawa et al., 2009).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(NE)-N-[[3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O4/c1-25-16-8-7-12(9-15(16)21(23)24)17-13(10-18-22)11-20(19-17)14-5-3-2-4-6-14/h2-11,22H,1H3/b18-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRCVESKZCNLXQK-VCHYOVAHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN(C=C2C=NO)C3=CC=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C2=NN(C=C2/C=N/O)C3=CC=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(NE)-N-[[3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]methylidene]hydroxylamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethyl-N-(2-morpholin-4-ylethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5587400.png)

![N-methyl-2-(1-oxoisoquinolin-2(1H)-yl)-N-[1-(1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B5587406.png)

![(1R*,3S*)-3-methoxy-7-(2-methyl-6-propylpyrimidin-4-yl)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5587409.png)

![4-methyl-N'-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5587444.png)

![N-{(3R*,4R*)-1-[(1-ethyl-1H-indol-4-yl)methyl]-3-hydroxypiperidin-4-yl}isonicotinamide](/img/structure/B5587464.png)

![7-[(7-isopropyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)carbonyl]-3-methylquinazolin-4(3H)-one](/img/structure/B5587466.png)

![1-[3-chloro-4-(1-pyrrolidinyl)benzoyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5587468.png)

![2-chloro-4-fluoro-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5587475.png)

![3-(3-methoxyphenyl)-N-{2-[(3-methyl-2-pyridinyl)amino]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5587498.png)

![1-(3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-4-ethoxyphenyl)ethanone](/img/structure/B5587506.png)